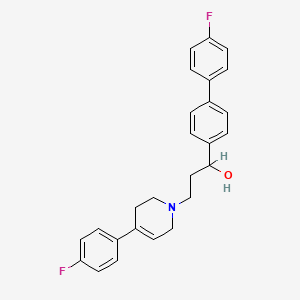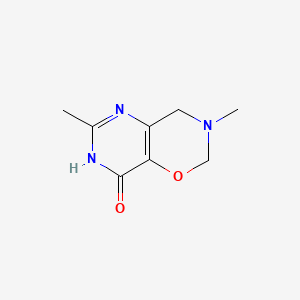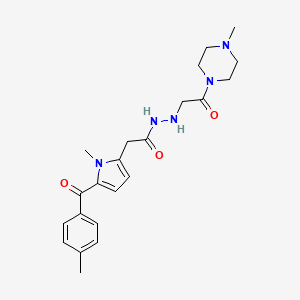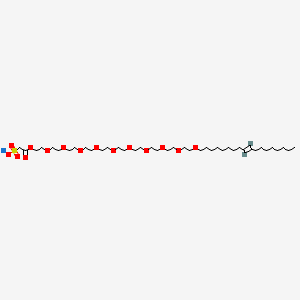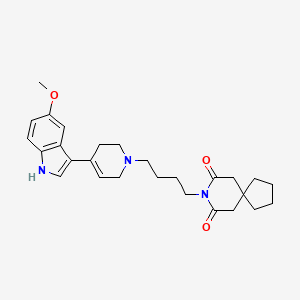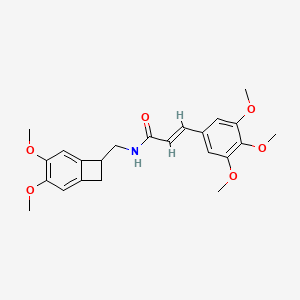![molecular formula C20H26Cl2N2 B12696598 N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride CAS No. 83658-45-1](/img/structure/B12696598.png)
N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride is a chemical compound with the molecular formula C18H24ClNO It is known for its unique structure, which includes a dihydroisoquinoline moiety and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Dimethylamino Group:
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: A well-known antihistamine with a similar structure but different pharmacological properties.
N,N-Dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine: Another compound with a similar core structure but different functional groups.
Uniqueness
N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride is unique due to its specific combination of the dihydroisoquinoline core and the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
83658-45-1 |
|---|---|
Formule moléculaire |
C20H26Cl2N2 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H24N2.2ClH/c1-15-8-10-16(11-9-15)20-19-7-5-4-6-17(19)14-18(21-20)12-13-22(2)3;;/h4-11,18H,12-14H2,1-3H3;2*1H |
Clé InChI |
MIXDVMAKNNBQJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(CC3=CC=CC=C32)CCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



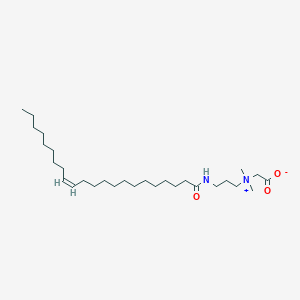

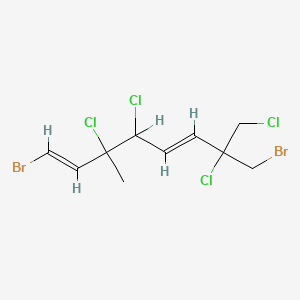
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
